The S Tag Peptide: A Comprehensive Technical Guide for Researchers
The S Tag Peptide: A Comprehensive Technical Guide for Researchers
The S Tag is a highly specific and versatile epitope tag derived from pancreatic ribonuclease A (RNase A), offering a robust system for the detection, purification, and quantification of recombinant proteins.[1] This technical guide provides an in-depth overview of the S Tag system, including its core sequence, quantitative parameters, detailed experimental protocols, and visual workflows to aid researchers in its effective implementation.
The S Tag Peptide: Core Sequence and Properties
The S Tag is a 15-amino acid peptide with the following sequence:[1][2]
Lys-Glu-Thr-Ala-Ala-Ala-Lys-Phe-Glu-Arg-Gln-His-Met-Asp-Ser
This peptide corresponds to the N-terminal 15 amino acids of bovine pancreatic RNase A. The S Tag peptide exhibits a strong and specific interaction with its binding partner, the S-protein, which is the larger (residues 21-124) fragment of RNase A.[1] This high-affinity interaction forms the basis of the S Tag system's utility in various molecular biology applications.
Quantitative Data Summary
The S Tag system is characterized by high-affinity binding and sensitive detection capabilities. The key quantitative parameters are summarized in the table below for easy reference and comparison.
| Parameter | Value | Notes |
| Binding Affinity (Kd) | 1 x 10⁻⁹ M (1 nM) | This indicates a very strong and stable interaction between the S Tag and S-protein. |
| Purification Capacity | ≥ 500 µg / mL resin | This is the minimum binding capacity for S-protein agarose (B213101) with a model protein (S•Tag β-galactosidase). The actual capacity may vary depending on the fusion protein's size and structure.[2] |
| Western Blot Sensitivity | ~250 pg | Using colorimetric detection, as little as 250 picograms of an S-tagged protein can be visualized.[1] With chemiluminescent substrates, the sensitivity can be in the low picogram to nanogram range.[1][2] |
| S-protein HRP Conjugate | 10 ng | 10 ng of each S-tagged protein marker can be detected in a Western blot. |
Key Experimental Protocols
This section provides detailed methodologies for the two primary applications of the S Tag system: affinity purification and Western blot analysis.
Affinity Purification of S-tagged Proteins
This protocol outlines the steps for purifying an S-tagged fusion protein from a cell lysate using S-protein agarose.
Materials:
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S-protein Agarose: (50% slurry)
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Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM EDTA, 0.1% Triton X-100, and protease inhibitors.
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Bind/Wash Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 0.1% Triton X-100.[2]
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Elution Buffers (choose one):
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Protease Cleavage: Thrombin or Enterokinase in their respective cleavage buffers (if a cleavage site is present between the tag and protein).
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Low pH Elution: 0.2 M Sodium Citrate (pH 2.0).
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Denaturing Elution: 3 M MgCl₂.
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Methodology:
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Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer. Lyse the cells using sonication or other appropriate methods. Centrifuge the lysate at >12,000 x g for 20 minutes at 4°C to pellet cellular debris. Collect the supernatant.
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Binding: Add the clarified lysate to the equilibrated S-protein agarose resin. Incubate for 1-2 hours at 4°C with gentle agitation.
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Washing: Pellet the resin by centrifugation (e.g., 500 x g for 2 minutes) and discard the supernatant. Wash the resin three times with 10 bed volumes of Bind/Wash Buffer. After the final wash, remove all residual buffer.
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Elution:
-
For Protease Cleavage: Resuspend the resin in the appropriate protease buffer and add the protease (e.g., biotinylated thrombin). Incubate according to the manufacturer's instructions. Pellet the resin and collect the supernatant containing the cleaved, tag-less protein.
-
For Low pH Elution: Resuspend the resin in Low pH Elution Buffer. Incubate for 5-10 minutes at room temperature. Pellet the resin and collect the supernatant. Immediately neutralize the eluate with a suitable buffer (e.g., 1 M Tris-HCl, pH 8.5).
-
For Denaturing Elution: Resuspend the resin in the Denaturing Elution Buffer. Incubate for 5-10 minutes. Pellet the resin and collect the supernatant. This method may require subsequent dialysis or buffer exchange to refold the protein.
-
-
Analysis: Analyze the purified protein by SDS-PAGE and Coomassie blue staining or Western blotting.
Western Blot Detection of S-tagged Proteins
This protocol describes the detection of S-tagged proteins on a Western blot using an S-protein-enzyme conjugate.
Materials:
-
S-protein-HRP or S-protein-AP Conjugate
-
TBST Buffer: 10 mM Tris-HCl (pH 8.0), 150 mM NaCl, 0.1% Tween 20.[2]
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Blocking Buffer: 5% (w/v) non-fat dry milk in TBST.
-
Chemiluminescent or Colorimetric Substrate for HRP or AP.
Methodology:
-
SDS-PAGE and Protein Transfer: Separate the protein samples by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane using standard procedures.
-
Blocking: Incubate the membrane in Blocking Buffer for 1 hour at room temperature or overnight at 4°C with gentle agitation.[2]
-
S-protein Conjugate Incubation: Dilute the S-protein-HRP or S-protein-AP conjugate in TBST (a common starting dilution is 1:5000).[2] Incubate the membrane with the diluted conjugate for 30-60 minutes at room temperature with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with a generous volume of TBST.
-
Detection: Incubate the membrane with the appropriate chemiluminescent or colorimetric substrate according to the manufacturer's instructions.
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Imaging: Capture the signal using a suitable imaging system (e.g., film or a digital imager).
Mandatory Visualizations
The following diagrams illustrate the key interactions and workflows associated with the S Tag system.
